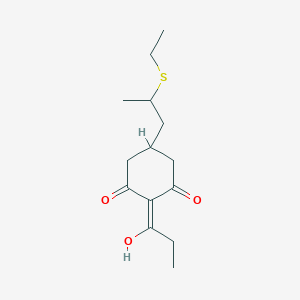
5-(2-Ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
Synthesis strategies for cyclohexane-1,3-dione derivatives, such as "5-(2-Ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione," involve complex chemical reactions. Studies have shown efficient synthetic methods utilizing various precursors and conditions to achieve high yields and specific molecular structures. For instance, the use of trifluoromethyl and tetrazolylacetyl groups in cyclohexane-1,3-diones has been demonstrated to produce functionalized compounds suitable for further chemical modifications (Fadeyi & Okoro, 2008), (Khlebnicova et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives has been extensively studied through spectroscopic methods and X-ray crystallography. These studies have confirmed the complex arrangements and stereochemistry inherent in these molecules, aiding in the understanding of their reactivity and properties (Barakat et al., 2016).
Chemical Reactions and Properties
Cyclohexane-1,3-dione and its derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents. For example, reactions with nitro-olefins, TsCl/Et3N, and treatment with aryl- or alkyl thiols showcase the versatility of these compounds in synthesizing heterocycles and other functionalized molecules (Ansell et al., 1971), (Do Van Thanh et al., 2018).
Physical Properties Analysis
The physical properties of cyclohexane-1,3-dione derivatives, including solubility, melting points, and crystalline structure, have been characterized to facilitate their use in various chemical reactions and as precursors for more complex molecules. These properties are crucial for determining the conditions under which these compounds can be handled and used in laboratory settings.
Chemical Properties Analysis
Cyclohexane-1,3-dione derivatives exhibit a broad range of chemical properties, such as reactivity towards nucleophiles, electrophiles, and the ability to undergo condensation reactions. These properties are influenced by the presence of active methylene groups and carbonyl functionalities, making them key intermediates in the synthesis of bioactive molecules and natural products with diverse biological activities (Sharma, Kumar, & Das, 2020).
Propriétés
IUPAC Name |
5-(2-ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZGNKKFOCTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




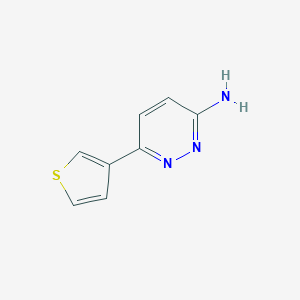
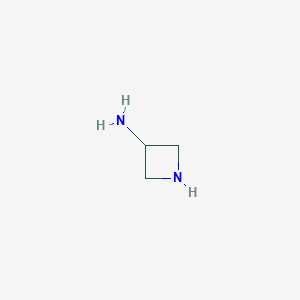
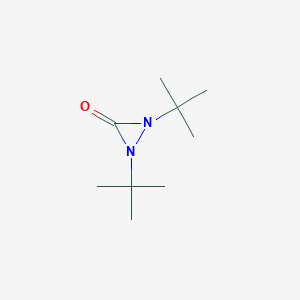
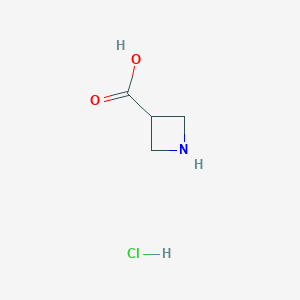
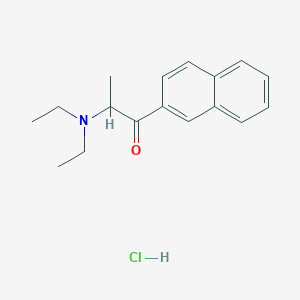





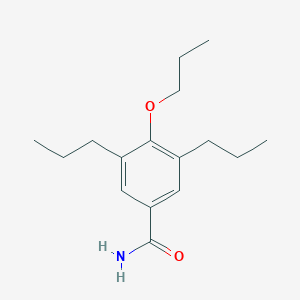
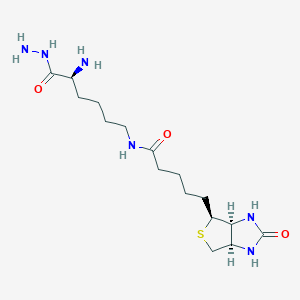
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)